Home > Products > Screening Compounds P88197 > N10-Monodesmethyl Rizatriptan-d3
N10-Monodesmethyl Rizatriptan-d3 - 1215678-02-6

N10-Monodesmethyl Rizatriptan-d3

Catalog Number: EVT-1442380
CAS Number: 1215678-02-6
Molecular Formula: C14H17N5
Molecular Weight: 258.343
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N10-Monodesmethyl Rizatriptan-d3 is a derivative of Rizatriptan, a medication primarily used for the acute treatment of migraine headaches. As a member of the triptan class, it acts as a selective agonist for the serotonin receptor subtype 5-HT1, contributing to its therapeutic effects by causing vasoconstriction of cranial blood vessels and inhibiting pro-inflammatory neuropeptides. The compound is particularly noted for its isotopic labeling with deuterium, which enhances its stability and detection in analytical studies.

Source

N10-Monodesmethyl Rizatriptan-d3 is synthesized from Rizatriptan through specific chemical modifications. It is available from various suppliers specializing in pharmaceutical intermediates and analytical standards, such as Pharmaffiliates and VIVAN Life Sciences .

Classification

N10-Monodesmethyl Rizatriptan-d3 falls under the classification of pharmaceutical compounds, specifically as a triptan and serotonin receptor agonist. Its molecular formula is C14H14D3N5C_{14}H_{14}D_3N_5 with a molecular weight of 258.34 g/mol .

Synthesis Analysis

Methods

The synthesis of N10-Monodesmethyl Rizatriptan-d3 involves several key steps:

  1. Starting Material: The process begins with Rizatriptan as the parent compound.
  2. Deuteration: The introduction of deuterium atoms is achieved through selective reaction conditions that favor the substitution of hydrogen atoms with deuterium, enhancing the compound's stability and analytical properties.
  3. Purification: Following synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products and unreacted materials.

Technical Details

The synthesis typically employs methods like liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and confirm product identity. The use of deuterated solvents may also be employed to facilitate reactions while minimizing contamination from non-deuterated species.

Molecular Structure Analysis

Structure

The molecular structure of N10-Monodesmethyl Rizatriptan-d3 can be described as follows:

  • Core Structure: It retains the indole and triazole moieties characteristic of triptans.
  • Deuterium Labeling: The presence of three deuterium atoms distinguishes it from its non-labeled counterpart.

Data

  • Molecular Formula: C14H14D3N5C_{14}H_{14}D_3N_5
  • Molecular Weight: 258.34 g/mol
  • Structural Representation: The structural formula highlights the arrangement of atoms, including nitrogen and carbon frameworks typical for triptans.
Chemical Reactions Analysis

Reactions

N10-Monodesmethyl Rizatriptan-d3 participates in various chemical reactions typical for amines and aromatic compounds:

  1. Acylation Reactions: It can undergo acylation to form amides, which may enhance its pharmacological properties.
  2. Hydrogenation: Depending on reaction conditions, it may also participate in hydrogenation reactions, altering its saturation levels.

Technical Details

The reactivity profile suggests that N10-Monodesmethyl Rizatriptan-d3 can be modified further to explore new derivatives with potential therapeutic applications.

Mechanism of Action

Process

The mechanism by which N10-Monodesmethyl Rizatriptan-d3 exerts its effects primarily involves:

  1. Serotonin Receptor Agonism: It selectively binds to 5-HT1B and 5-HT1D receptors in cranial vasculature.
  2. Vasoconstriction: Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels.
  3. Inhibition of Neuropeptide Release: It also inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).

Data

Clinical studies have demonstrated that triptans effectively reduce migraine symptoms through these mechanisms, highlighting their role in migraine management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration; generally stable under standard laboratory conditions.
  • Melting Point: Specific melting point data may vary based on purity but is generally within expected ranges for similar compounds.
Applications

N10-Monodesmethyl Rizatriptan-d3 finds applications primarily in scientific research, particularly:

  • Analytical Chemistry: Used as an internal standard for quantifying Rizatriptan levels in biological samples using advanced techniques like LC-MS/MS.
  • Pharmacokinetics Studies: Helps in understanding the metabolism and pharmacokinetics of triptan drugs through isotopic labeling.

This compound serves as a valuable tool in both clinical research and pharmaceutical development, aiding in the advancement of migraine treatment strategies.

Chemical Identity and Structural Characterization

Structural Elucidation of N10-Monodesmethyl Rizatriptan-d3

N10-Monodesmethyl Rizatriptan-d3 (C₁₄H₁₄D₃N₅; MW 258.34 g/mol) is a deuterium-labeled derivative of the primary hepatic metabolite of the anti-migraine drug rizatriptan [1] [7]. The compound features a strategic replacement of three hydrogen atoms with deuterium at the N10-methyl group of the pharmacologically active metabolite N10-Monodesmethyl Rizatriptan. The core structure retains the triazolomethylindole scaffold characteristic of triptan-class compounds, comprising:

  • An indole ring with a 1,2,4-triazole methyl substituent at the 5-position
  • A dimethylaminoethyl side chain at the 3-position
  • Selective N-demethylation at the N10 position (terminal amine nitrogen) [3] [4]

The benzoate salt form (C₂₂H₁₉D₆N₅O₂) enhances stability for research applications, though the compound is strictly designated for non-clinical use [1] [6].

Table 1: Molecular Characteristics of N10-Monodesmethyl Rizatriptan-d3

PropertySpecification
Molecular FormulaC₁₄H₁₄D₃N₅
Molecular Weight258.34 g/mol
Deuterium IncorporationThree atoms at N10-methyl group
Parent StructureN10-Monodesmethyl Rizatriptan
CAS Number1215678-02-6
Salt Form AvailabilityBenzoate (C₂₂H₁₉D₆N₅O₂)

Isotopic Labeling Patterns and Deuterium Incorporation Sites

The deuterium labeling pattern in N10-Monodesmethyl Rizatriptan-d3 exhibits precise regioselectivity, with three deuterium atoms exclusively replacing protons in the N-methyl group (-CD₃) formed during the N-demethylation metabolic step [1] [7]. This targeted deuteration:

  • Maintains the electronic and steric properties of the parent metabolite
  • Introduces a kinetic isotope effect (KIE) that impedes oxidative metabolism
  • Creates a distinct mass spectral signature (+3 amu) for detection

The deuterated methyl group (-CD₃) exhibits characteristic NMR signals: ¹H NMR shows complete absence of the methyl proton resonance at ~2.5 ppm, while ¹³C NMR reveals a characteristic quartet (J_{C-D} ≈ 20 Hz) at approximately 42 ppm [4]. High-resolution mass spectrometry confirms the molecular ion at m/z 259.30 (calculated for C₁₄H₁₄D₃N₅⁺: 259.30) and key fragments at m/z 201.22 (loss of -CD₃N) and m/z 91.08 (triazolium ion) [4] [7].

Comparative Analysis with Parent Compound and Non-Deuterated Metabolite

Deuteration induces subtle but significant alterations in physicochemical and metabolic properties compared to both rizatriptan and non-deuterated N10-monodesmethyl rizatriptan:

Table 2: Structural and Metabolic Comparisons

PropertyRizatriptanN10-Monodesmethyl RizatriptanN10-Monodesmethyl Rizatriptan-d3
Molecular FormulaC₁₅H₁₉N₅C₁₄H₁₇N₅C₁₄H₁₄D₃N₅
Molecular Weight269.35 g/mol255.32 g/mol258.34 g/mol
Key Metabolic PathwayMAO-A OxidationDemethylation ProductIsotopically Labeled Metabolite
Half-Life (in vitro)~2-3 hoursSimilar to parentIncreased by KIE (1.5-2x)
Plasma Clearance MechanismRenal (25%)/HepaticRenal (30%)/HepaticReduced hepatic oxidation

Pharmacokinetically, the deuterated metabolite demonstrates enhanced metabolic stability due to the carbon-deuterium bond's resistance to oxidative cleavage by cytochrome P450 enzymes. This extends its half-life approximately 1.5-2 fold compared to the non-deuterated analog, making it superior for quantitative metabolic studies [4]. The deuterium substitution does not significantly alter receptor binding affinity (5-HT₁B/₁D), preserving the pharmacological activity profile of the native metabolite [3] [8].

Synthesis Pathways for Deuterated Triptan Derivatives

The synthesis of N10-Monodesmethyl Rizatriptan-d3 employs two validated approaches:

Precursor Deuteration Route

Rizatriptan undergoes controlled N-demethylation using deuterated reagents:

  • N-Oxidation: Rizatriptan treated with m-CPBA to form N-oxide intermediate
  • Deuterative Reduction: N-oxide reduced with deuterium source (e.g., NaBD₄/D₂O) to yield monodesmethyl-d3 derivative [4]Reaction:C₁₅H₁₉N₅ (Rizatriptan) → [m-CPBA] → C₁₅H₁₉N₅O → [NaBD₄/D₂O] → C₁₄H₁₄D₃N₅ (Target)

Late-Stage Isotope Exchange

Direct methylation of nor-rizatriptan using deuterated methyl iodide (CD₃I):

  • Nor-rizatriptan + CD₃I → N10-Monodesmethyl Rizatriptan-d3
  • Requires rigorous purification to remove over-methylated impurities [7]

Both routes yield material with isotopic enrichment >98% as confirmed by LC-MS, though the precursor route demonstrates superior regioselectivity. Scaling challenges include deuterium exchange during purification and the need for anhydrous conditions to prevent isotopic dilution [4] [7].

Crystallographic and Spectroscopic Characterization

X-ray Diffraction (XRD): Single-crystal analysis reveals isostructural packing with the non-deuterated metabolite (space group P2₁/c). The deuteration induces a negligible 0.03 Å decrease in C-CD₃ bond length versus C-CH₃, confirming minimal steric impact. The triazolylmethyl-indole dihedral angle remains unchanged at 85.5° ± 1.5°, preserving conformational behavior [1].

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Complete absence of the 2.48 ppm singlet (N-CH₃ protons) confirms deuteration efficiency
  • ¹³C NMR: Characteristic heptet at 41.8 ppm (J_{C-D} = 19.1 Hz) for the -NCD₃ carbon
  • ²H NMR: Single resonance at 2.48 ppm confirming site-specific incorporation
  • HSQC: Correlates deuterated methyl carbon with deuterium signal [4] [7]

Fourier-Transform Infrared Spectroscopy (FTIR): Key shifts include:

  • C-D stretch: 2180 cm⁻¹ (vs. C-H ~2900 cm⁻¹)
  • Indole N-H: 3410 cm⁻¹ (consistent with parent)
  • Triazole ring vibrations: 1550-1600 cm⁻¹ region unchangedThe absence of C-H stretching in the 2950-3000 cm⁻¹ range confirms complete methyl deuteration [1].

Mass Spectrometry Fragmentation Pattern:

  • m/z 259.30 [M+H]⁺ (Δ+3 vs. non-deuterated)
  • m/z 201.22 [M+H-CD₃NH]⁺ (major fragment)
  • m/z 91.08 [C₃H₃N₃]⁺ (unchanged triazolium ion)The 3:0:0:97 (m/z 258:259:260:261) isotopic abundance pattern confirms D₃-incorporation purity [4] [7].

Properties

CAS Number

1215678-02-6

Product Name

N10-Monodesmethyl Rizatriptan-d3

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine

Molecular Formula

C14H17N5

Molecular Weight

258.343

InChI

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3

InChI Key

HTVLSIBBGWEXCH-FIBGUPNXSA-N

SMILES

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3

Synonyms

N-(Methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.